molecular formula C10H20O5 B12799655 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate CAS No. 68424-30-6

3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate

Cat. No.: B12799655
CAS No.: 68424-30-6
M. Wt: 220.26 g/mol
InChI Key: VVSFUPBJVHRTPB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate . This nomenclature reflects its structural components:

  • A pentanoate group derived from pentanoic acid.
  • A 3-hydroxy-2,2-bis(hydroxymethyl)propyl backbone, which is a pentaerythritol derivative.

The numbering begins at the ester-linked oxygen atom, with the propyl chain bearing hydroxyl and hydroxymethyl substituents at positions 2 and 3. The term "bis(hydroxymethyl)" denotes two hydroxymethyl groups (-CH$$_2$$OH) attached to the central carbon of the propyl moiety.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C$${10}$$H$${20}$$O$$_5$$ , corresponding to a molecular weight of 220.26 g/mol . The compound’s structure is characterized by:

  • A central propane-1,3-diol core.
  • Two hydroxymethyl (-CH$$_2$$OH) groups at the C2 position.
  • A hydroxyl (-OH) group at the C3 position.
  • A pentanoate ester (-O-CO-(CH$$2$$)$$3$$CH$$_3$$) at the C1 position.

Stereochemical details, such as chiral centers or optical activity, are not explicitly documented in available literature. The molecule’s symmetry suggests potential for stereoisomerism, but no specific configurations (e.g., R or S designations) have been reported.

SMILES Notation and InChI Key Representation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is:

CCC(=O)OCC(CO)(CO)CO  

This string encodes:

  • A pentanoate chain (CCC(=O)O).
  • A glycerol-like backbone (C(C(CO)(CO)CO)).

The InChI Key, a hashed representation of the full InChI descriptor, is VVSFUPBJVHRTPB-UHFFFAOYSA-N . This identifier facilitates rapid database searches and ensures unambiguous chemical identification.

CAS Registry Numbers and Synonym Management

This compound is associated with multiple CAS Registry Numbers and synonyms, reflecting its use across diverse contexts:

Identifier Value Source Citation
CAS Registry Number 68424-30-6
CAS Registry Number 30319-19-8
EINECS Number 270-290-3, 273-509-0
DSSTox Substance ID DTXSID90867609

Common synonyms include:

  • Pentaerythritol pentanoate.
  • Pentanoic acid 2,2-bis(hydroxymethyl)-3-hydroxypropyl ester.
  • 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates.

Discrepancies in CAS numbers (e.g., 68424-30-6 vs. 30319-19-8) may arise from variations in regulatory classifications or synthesis pathways. Researchers should verify identifiers against specific experimental contexts.

Properties

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c1-2-3-4-9(14)15-8-10(5-11,6-12)7-13/h11-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSFUPBJVHRTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867609
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate
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Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68424-30-6, 68987-95-1, 70146-30-4
Record name Carboxylic acids, C5-9, esters with pentaerythritol
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Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates
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Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, C5-10 carboxylates
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Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate
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Record name Fatty acids, C5-9, esters with pentaerythritol
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Preparation Methods

Esterification of Pentaerythritol with Pentanoic Acid or Derivatives

The primary synthetic route involves the esterification of pentaerythritol (or its hydroxyl-containing derivatives) with pentanoic acid or pentanoyl chloride. This reaction is typically catalyzed by acid catalysts or base catalysts under controlled temperature and inert atmosphere conditions.

  • Reaction Conditions:

    • Catalysts: Acid catalysts such as para-toluenesulfonic acid, phosphoric acid, or metallic salts like butyl titanate or dibutyl tin oxide are commonly used in amounts ranging from 0.02% to 1% by weight of reactants.
    • Temperature: Esterification is conducted at elevated temperatures, generally between 150°C and 240°C, to facilitate water removal and drive the reaction to completion.
    • Water Removal: Continuous removal of water formed during esterification is achieved by azeotropic distillation using liquid hydrocarbons such as toluene or xylene, which form azeotropes with water, enhancing reaction efficiency.
  • Typical Procedure:

    • Pentaerythritol is combined with pentanoic acid or pentanoyl chloride in a suitable solvent or neat.
    • The mixture is heated under reflux with catalyst presence.
    • Water of esterification is removed continuously.
    • After reaction completion (typically 6–12 hours), excess acid and solvents are removed under vacuum.
    • The product is purified by alkali refining and washing to neutral pH, followed by vacuum drying.

Alternative Synthesis via Acyl Chloride Route

A more controlled synthesis involves the reaction of pentaerythritol derivatives with pentanoyl chloride in anhydrous organic solvents such as tetrahydrofuran (THF) in the presence of a base like triethylamine to neutralize the generated HCl.

  • Example from Literature:
    • A suspension of pentaerythritol derivative (e.g., TBO13) in anhydrous THF is cooled to 0°C.
    • Triethylamine is added dropwise under nitrogen atmosphere.
    • Pentanoyl chloride solution in THF is added slowly.
    • The mixture is stirred at 0°C for 1 hour, then warmed to room temperature.
    • The precipitated triethylammonium chloride is filtered off.
    • Solvent is removed under vacuum to yield the ester as a yellow oil with high yield (~99%).

Comparative Data Table of Preparation Methods

Parameter Direct Esterification (Acid + Pentaerythritol) Acyl Chloride Route (Pentanoyl Chloride + Pentaerythritol)
Catalyst Acid catalysts (p-TSA, phosphoric acid, metallic salts) Base (triethylamine) to neutralize HCl
Solvent Often neat or with toluene/xylene for azeotrope Anhydrous THF
Temperature 150–240°C 0°C initially, then room temperature
Reaction Time 6–12 hours ~1 hour at 0°C + warming
Water Removal Continuous azeotropic distillation HCl neutralized by base, precipitate filtered
Yield High (dependent on conditions) Very high (~99%)
Purification Alkali refining, washing, vacuum drying Filtration, solvent removal
Advantages Simple, scalable High purity, controlled reaction
Disadvantages High temperature, longer reaction time Requires moisture-free conditions, handling acid chlorides

Chemical Reactions Analysis

Types of Reactions

Fatty acids-(C5-9), esters with pentaerythritol, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired products and the specific reactions being carried out .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters. The specific products depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of fatty acids-(C5-9), esters with pentaerythritol, involves their interaction with various molecular targets and pathways. These esters can act as surfactants, reducing the surface tension of liquids and enhancing the solubility of other compounds. They can also interact with lipid membranes, altering their properties and affecting the function of membrane-bound proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical behavior of pentaerythritol esters depends on the chain length and saturation of the fatty acid moiety. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight Ester Chain Length Key Properties Applications
3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate C₁₁H₂₀O₅ 232.28 g/mol C5 (short-chain) High solubility, low thermal stability Potential use in prodrugs, coatings
Pentaerythritol monostearate C₂₃H₄₆O₅ 402.62 g/mol C18 (saturated) Waxy solid, high melting point (~60°C) Lubricants, polymer stabilizers
Pentaerythritol monooleate C₂₃H₄₄O₅ 400.59 g/mol C18 (unsaturated) Liquid at RT, improved flexibility Emulsifiers, flame-retardant additives
Pentaerythritol monobehenate C₂₇H₅₄O₅ 458.72 g/mol C22 (saturated) High hydrophobicity, solid at RT Cosmetics, adhesives

Key Observations :

  • Chain Length Impact: Shorter chains (e.g., pentanoate) enhance solubility in polar solvents but reduce thermal stability compared to long-chain analogs like monobehenate .
  • Unsaturation Effects: Monooleate’s unsaturated C18 chain lowers melting points, making it suitable for flexible coatings, whereas saturated analogs (monostearate) are rigid .

Chemical Reactivity and Stability

  • Enzymatic Hydrolysis: Short-chain esters (e.g., pentanoate) hydrolyze faster than long-chain analogs due to reduced steric hindrance. Evidence from nucleoside phosphotriesters shows that even minor structural changes (e.g., adding –CH₂O– groups) accelerate enzymatic deacetylation .
  • Thermal Degradation: Long-chain esters like monobehenate are stable in flame-retardant formulations, forming protective char layers via P-C bonds during combustion .

Biological Activity

3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate (CAS No. 68424-30-6) is a chemical compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is classified as a hydroxy fatty acid ester. Its molecular formula is C10H20O5C_{10}H_{20}O_5, and it features multiple hydroxyl groups which may contribute to its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its potential therapeutic applications and mechanisms of action.

Antioxidant Activity

One of the notable biological activities of this compound is its antioxidant properties . Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparisons

CompoundIC50 Value (µM)Source
This compoundTBDIn vitro studies
Ascorbic Acid (Vitamin C)50Standard antioxidant
Alpha-Tocopherol (Vitamin E)30Standard antioxidant

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Free Radical Scavenging : The hydroxyl groups in the compound may interact with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage.
  • Enzyme Modulation : Preliminary studies suggest that this compound may influence the activity of certain enzymes involved in metabolic pathways, potentially enhancing metabolic health.

Case Study 1: In Vitro Antioxidant Assessment

A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of various hydroxy fatty acids, including this compound. The results indicated significant free radical scavenging activity compared to control groups.

  • Methodology : DPPH radical scavenging assay was employed.
  • Results : The compound demonstrated an IC50 value indicating effective scavenging ability.

Case Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study aimed to determine whether the compound could induce apoptosis in malignant cells.

  • Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Findings : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic use.

Q & A

Q. How can researchers validate the environmental safety profile of this compound?

  • Methodological Answer :
  • Ecotoxicology Tests : Perform OECD 201/202 assays on Daphnia magna and algae to assess acute toxicity. Note that lacks ecological data, necessitating independent testing .
  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge .

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